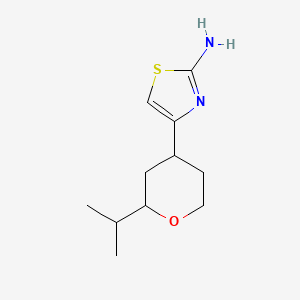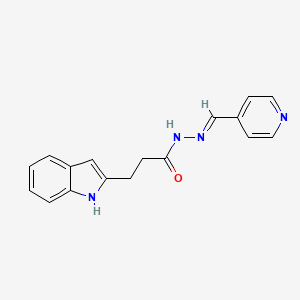
3-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the condensation of indole derivatives with pyridine components. For instance, the synthesis of N'-[(E)-(1H-indol-2-yl)methylidene]pyridine-4-carbohydrazide, a compound with a similar structure, was achieved by refluxing indole-2-carbaldehyde and isonicotinic hydrazide in ethanol for several hours, indicating a method that could be applied or adapted for 3-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)propanohydrazide (Abubakar, Musa, & Oluwagbemiga, 2019).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)propanohydrazide has been elucidated using various spectroscopic techniques. Studies on similar compounds have shown that they crystallize in specific crystal systems and exhibit distinctive hydrogen bonding patterns, which could suggest similar structural features for the compound (Ozochukwu et al., 2021).
Chemical Reactions and Properties
Research into compounds with similar frameworks has demonstrated diverse chemical reactivity, including the formation of metal complexes and the ability to undergo various organic transformations. For example, the synthesis of metal complexes with N'-[(E)-(1H-indol-2-yl)methylidene]pyridine-4-carbohydrazide highlights potential chemical reactivity pathways that could be explored for 3-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)propanohydrazide (Abubakar et al., 2019).
Physical Properties Analysis
The physical properties, such as melting points and solubility, of similar compounds have been characterized. The studied compounds exhibit melting points/decomposition temperatures ranging significantly, indicating stable structures under various conditions. This information could infer the stability and physical behavior of 3-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)propanohydrazide (Abubakar et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for complexation with metals, have been explored in related research. The ability of similar compounds to form complexes with various metals suggests that 3-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)propanohydrazide may also exhibit interesting coordination chemistry, offering insights into its chemical behavior and potential applications (Abubakar et al., 2019).
Propiedades
IUPAC Name |
3-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(21-19-12-13-7-9-18-10-8-13)6-5-15-11-14-3-1-2-4-16(14)20-15/h1-4,7-12,20H,5-6H2,(H,21,22)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKRFUYKPYIGPQ-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCC(=O)NN=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)CCC(=O)N/N=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[acetyl(methyl)amino]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B5593077.png)
![2-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5593089.png)
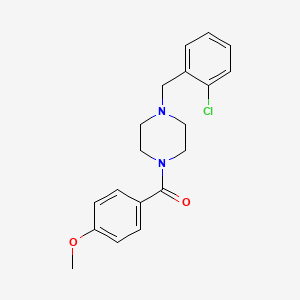
![N-{[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5593110.png)
![4-{[(5-methyl-2-furyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593111.png)
![4-(4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5593119.png)
![2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide](/img/structure/B5593122.png)
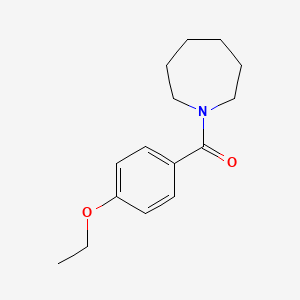
![2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5593127.png)
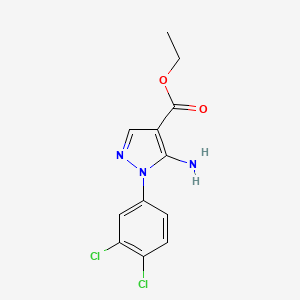
![4-{[(3-acetylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5593153.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5593171.png)
![N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5593179.png)
